Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine
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Overview
Description
Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis, a method widely employed in the field of proteomics and medicinal chemistry . The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is followed by the methylation of the alpha-amino group and the benzylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal and the formation of the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free amino acid.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is extensively used in the field of proteomics for the synthesis of peptides. It is particularly valuable in the study of protein-protein interactions and the development of peptide-based therapeutics. In medicinal chemistry, it is used to create peptide libraries for drug discovery and development. Additionally, it finds applications in the study of enzyme-substrate interactions and the design of enzyme inhibitors .
Mechanism of Action
The primary mechanism of action of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, allowing for selective reactions at other sites. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group and allowing the peptide to fold into its active conformation .
Comparison with Similar Compounds
Fmoc-L-tyrosine: Similar in structure but lacks the methylation and benzylation modifications.
Fmoc-O-benzyl-L-tyrosine: Similar but lacks the Nalpha-methyl group.
Fmoc-Nalpha-methyl-L-tyrosine: Similar but lacks the O-benzyl group
Uniqueness: Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is unique due to the presence of both the Nalpha-methyl and O-benzyl groups. These modifications enhance its stability and reactivity, making it particularly useful in complex peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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